molecular formula C12H13N3O3S B3102595 (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol CAS No. 1420843-73-7

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B3102595
CAS No.: 1420843-73-7
M. Wt: 279.32 g/mol
InChI Key: AFFJDZIZIFLLER-UHFFFAOYSA-N
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Description

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a methanol group at the 3-position and a 5-nitrobenzothiazole moiety at the 1-position.

Properties

IUPAC Name

[1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-7-8-3-4-14(6-8)12-13-10-5-9(15(17)18)1-2-11(10)19-12/h1-2,5,8,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJDZIZIFLLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidine ring through cyclization reactions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring and methanol group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

(a) [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

  • Core Structure: Shares the pyrrolidin-3-yl-methanol backbone but substitutes the benzothiazole group with a 2-fluorophenyl ring.
  • Functional Groups : Lacks the nitro and sulfur-containing benzothiazole, reducing electron-withdrawing effects and polarizability.
  • Molecular Weight : 195.24 g/mol (vs. ~279.31 g/mol for the target compound, estimated based on nitrobenzothiazole addition).
  • Applications : Fluorinated aromatic systems are often used in pharmaceuticals for enhanced metabolic stability, whereas nitrobenzothiazoles may confer redox activity or antimicrobial properties.

(b) 5-Amino-3-hydroxy-1H-pyrazole Derivatives

  • Heterocyclic Core: Pyrazole rings (vs. pyrrolidine in the target compound) with amino and hydroxy substituents.
  • Synthetic Pathways: Reactions involving malononitrile or ethyl cyanoacetate with sulfur (similar to nitrobenzothiazole synthesis but divergent intermediates).
  • Reactivity: The amino and hydroxy groups in pyrazoles enable hydrogen bonding, while the nitro group in the target compound may favor electrophilic substitution.

(c) 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile (5d)

  • Key Features: Combines benzothiazole and pyrazole moieties but lacks the pyrrolidine-methanol scaffold.
  • Sulfur Linkage : The benzothiazole-thioether bridge contrasts with the direct pyrrolidine-benzothiazole bond in the target compound, altering conformational flexibility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol C₁₃H₁₅N₃O₃S ~279.31* Nitrobenzothiazole, pyrrolidine, methanol Antimicrobial agents, redox probes
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C₁₁H₁₄FNO 195.24 Fluorophenyl, pyrrolidine, methanol CNS-targeting pharmaceuticals
5d C₂₀H₁₆N₄OS₂ 392.49 Benzothiazole-thioether, pyrazole Enzyme inhibitors, optoelectronics

*Estimated based on structural similarity to [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol and nitrobenzothiazole contributions.

Research Findings and Trends

  • Electron-Withdrawing Effects: The nitro group in the target compound may enhance binding to electron-rich biological targets compared to fluorine in [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol .
  • Synthetic Challenges: Nitrobenzothiazole synthesis often requires harsh conditions (e.g., nitration with HNO₃/H₂SO₄), unlike fluorophenyl derivatives, which are typically prepared via nucleophilic aromatic substitution .
  • Biological Activity: Benzothiazole derivatives are known for antitumor and antimicrobial activities, while fluorinated pyrrolidines are explored in neurology (e.g., dopamine receptor ligands) .

Biological Activity

Overview

(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol, also known by its CAS number 1420843-73-7, is a complex organic compound characterized by a nitrobenzothiazole moiety linked to a pyrrolidine ring via a methanol group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. The structure features a nitro group that can undergo bioreduction, which is significant for its biological activity.

PropertyValue
CAS Number1420843-73-7
Molecular FormulaC₁₂H₁₃N₃O₃S
Molecular Weight279.32 g/mol
IUPAC Name[1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol

The biological activity of this compound is primarily attributed to the nitro group, which can be reduced to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including inhibition of specific enzymes or disruption of cellular processes. The unique positioning of the methanol group on the pyrrolidine ring enhances its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with nitro groups often exhibit antimicrobial properties. In particular, this compound has been investigated for its efficacy against various bacterial pathogens, including those resistant to conventional antibiotics.

A study demonstrated that similar nitro-containing compounds showed promising antibacterial profiles against ESKAPE pathogens, which are notorious for their multidrug resistance. While specific data on this compound's effectiveness against these pathogens is limited, the structural similarity suggests potential activity.

Anticancer Potential

The compound's interaction with cellular components also positions it as a candidate for anticancer research. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving various nitrogen heteroaromatic compounds bearing bioreducible nitro groups highlighted that some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, the promising results from related compounds suggest potential for further investigation .
  • Structure–Activity Relationship (SAR) : In a comparative analysis of similar compounds, it was noted that modifications in the position of substituents significantly influenced biological activity. This underscores the importance of structural variations in optimizing pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol

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